molecular formula C10H12N2O4 B1682478 Stavudine CAS No. 3056-17-5

Stavudine

Cat. No.: B1682478
CAS No.: 3056-17-5
M. Wt: 224.21 g/mol
InChI Key: XNKLLVCARDGLGL-JGVFFNPUSA-N
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Description

Stavudine is a nucleoside analog reverse-transcriptase inhibitor (NRTI) used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. It was first described in 1966 and approved for use in the United States in 1994 . This compound works by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus .

Mechanism of Action

Stavudine inhibits the activity of HIV-1 reverse transcriptase (RT) both by competing with the natural substrate dGTP and by its incorporation into viral DNA.
Enzymatic conversion of this compound to d4T-triphosphate appears to be complex, involving several steps and enzymes. This compound is first converted to dideoxydidehydrothymidine-5'-monophosphate (d4T-monophosphate) by thymidine kinase. Subsequently, d4T-monophosphate is converted to dideoxydidehydrothymidine-5'-diphosphate (d4T-diphosphate), and then to d4T-triphosphate, presumably by the same cellular kinases involved in the metabolism of zidovudine. ... d4T-Triphosphate is a structural analog of thymidine triphosphate, the natural substrate for viral RNA-directed DNA polymerase. ... d4T-triphosphate appears to compete with thymidine triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of d4T-triphosphate into the viral DNA chain instead of thymidine triphosphate, synthesis is terminated prematurely because the absence of the 3'-hydroxy group on the drug prevents further 5' to 3' phosphodiester linkages.
This compound is phosphorylated by cellular kinases to the active metabolite this compound triphosphate. This compound triphosphate inhibits the activity of HIV reverse transcriptase both by competing with the natural substrate deoxythymidine triphosphate (Ki =0.0083 to 0.032 uM), and by its incorporation into viral DNA causing a termination of DNA chain elongation because this compound lacks the essential 3'-OH group. This compound triphosphate inhibits cellular DNA polymerase beta and gamma, and markedly reduces the synthesis of mitochondrial DNA.
d4T-Triphosphate can bind to and inhibit some mammalian cellular DNA polymerases, particularly beta- and gamma-polymerases, in vitro, and markedly reduce the synthesis of mitochondrial DNA. ...gamma-polymerase, an enzyme involved in mitochondrial DNA synthesis, is the polymerase most susceptible to inhibition. However, d4T-triphosphate and other dideoxynucleoside triphosphates appear to have much greater affinity for viral RNA-directed DNA polymerase than for mammalian DNA polymerases. ... Inhibition of beta- and gamma-polymerases by these drugs may account, to some extent, for the toxic effects associated with this compound and other nucleosides in humans.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stavudine can be synthesized through various methods. One common method involves the conversion of thymidine to this compound via a series of chemical reactions. The process typically includes the use of reagents such as triphosgene and pyridine, followed by deprotection steps to yield the final product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves multiple steps, including the protection of functional groups, selective reactions to introduce the desired modifications, and purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Stavudine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and modified this compound derivatives, which can have different pharmacological properties .

Scientific Research Applications

Stavudine has several scientific research applications, including:

Comparison with Similar Compounds

Stavudine’s unique chemical structure and mechanism of action make it a valuable compound in the treatment of HIV infection and a subject of ongoing scientific research.

Properties

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKLLVCARDGLGL-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Record name 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE
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DSSTOX Substance ID

DTXSID1023819
Record name Stavudine
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Molecular Weight

224.21 g/mol
Source PubChem
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Physical Description

2',3'-didehydro-3'-deoxythymidine appears as white crystalline solid or powder. Odorless. (NTP, 1992), Solid
Record name 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE
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Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), 5-10 g/100 mL at 21 °C, 30 mg/mL in propylene glycol at 23 °C, In water, 83 mg/mL at 23 °C, 4.05e+01 g/L
Record name 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE
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Record name Stavudine
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Vapor Pressure

9.5X10-12 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Stavudine inhibits the activity of HIV-1 reverse transcriptase (RT) both by competing with the natural substrate dGTP and by its incorporation into viral DNA., Enzymatic conversion of stavudine to d4T-triphosphate appears to be complex, involving several steps and enzymes. Stavudine is first converted to dideoxydidehydrothymidine-5'-monophosphate (d4T-monophosphate) by thymidine kinase. Subsequently, d4T-monophosphate is converted to dideoxydidehydrothymidine-5'-diphosphate (d4T-diphosphate), and then to d4T-triphosphate, presumably by the same cellular kinases involved in the metabolism of zidovudine. ... d4T-Triphosphate is a structural analog of thymidine triphosphate, the natural substrate for viral RNA-directed DNA polymerase. ... d4T-triphosphate appears to compete with thymidine triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of d4T-triphosphate into the viral DNA chain instead of thymidine triphosphate, synthesis is terminated prematurely because the absence of the 3'-hydroxy group on the drug prevents further 5' to 3' phosphodiester linkages., Stavudine is phosphorylated by cellular kinases to the active metabolite stavudine triphosphate. Stavudine triphosphate inhibits the activity of HIV reverse transcriptase both by competing with the natural substrate deoxythymidine triphosphate (Ki =0.0083 to 0.032 uM), and by its incorporation into viral DNA causing a termination of DNA chain elongation because stavudine lacks the essential 3'-OH group. Stavudine triphosphate inhibits cellular DNA polymerase beta and gamma, and markedly reduces the synthesis of mitochondrial DNA., d4T-Triphosphate can bind to and inhibit some mammalian cellular DNA polymerases, particularly beta- and gamma-polymerases, in vitro, and markedly reduce the synthesis of mitochondrial DNA. ...gamma-polymerase, an enzyme involved in mitochondrial DNA synthesis, is the polymerase most susceptible to inhibition. However, d4T-triphosphate and other dideoxynucleoside triphosphates appear to have much greater affinity for viral RNA-directed DNA polymerase than for mammalian DNA polymerases. ... Inhibition of beta- and gamma-polymerases by these drugs may account, to some extent, for the toxic effects associated with stavudine and other nucleosides in humans.
Record name Stavudine
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Color/Form

White to off white crystalline solid, Colorless granular solid from ethanol/benzene

CAS No.

3056-17-5
Record name 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE
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Melting Point

318 to 320 °F (NTP, 1992), 159-160 °C, 165-166 °C, 159 - 160 °C
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Record name Stavudine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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